molecular formula C26H29N3O2 B3599638 1'-benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

1'-benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

Cat. No.: B3599638
M. Wt: 415.5 g/mol
InChI Key: OTBHRCNWPMGTFW-UHFFFAOYSA-N
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Description

1'-Benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6(1'H)-dione is a complex organic compound featuring a spirocyclic structure with an indole moiety[_{{{CITATION{{{1{1'-Benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo3.3.1.1 3,7 ...{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:

  • Friedel-Crafts Acylation: To introduce the benzyl group onto the indole ring.

  • Mannich Reaction: To form the spirocyclic structure by reacting the indole with formaldehyde and a secondary amine.

  • Reduction and Alkylation: To introduce the propyl group at the appropriate position on the spirocyclic ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yields and reduce by-products.

Types of Reactions:

  • Reduction: Reduction reactions can be used to modify the compound, such as reducing nitro groups to amines.

  • Substitution: Substitution reactions can introduce different substituents onto the indole or spirocyclic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Potential use in drug development for treating various diseases.

  • Industry: Application in the development of new materials and chemical processes.

Mechanism of Action

This compound is unique due to its specific structural features, such as the spirocyclic indole core and the presence of the benzyl, methyl, and propyl groups. Similar compounds include other indole derivatives and spirocyclic compounds, which may have different substituents or core structures. These compounds may exhibit similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.

Comparison with Similar Compounds

  • Indole-3-carbinol

  • Spiro[indoline-3,4'-piperidine]

  • 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

]decane-2,3'-indole]-2',6(1'H)-dione, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

1'-benzyl-5-methyl-7-propylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-3-13-25-17-27-15-24(2,22(25)30)16-28(18-25)26(27)20-11-7-8-12-21(20)29(23(26)31)14-19-9-5-4-6-10-19/h4-12H,3,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBHRCNWPMGTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C34C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
Reactant of Route 2
Reactant of Route 2
1'-benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
Reactant of Route 3
1'-benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
Reactant of Route 4
1'-benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
Reactant of Route 5
1'-benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
Reactant of Route 6
1'-benzyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

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